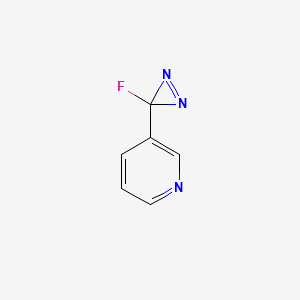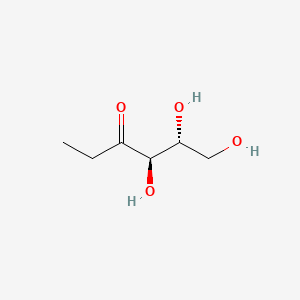
D-Fructose-3-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-3-d, also known as D- [3-2H]fructose, is a compound with the molecular formula C6H12O6 . It is a variant of D-Fructose, which is a common reducing ketose used commercially as a sweetener in beverages and is found in a wide range of food-stuffs during food processing .
Synthesis Analysis
A D-tagatose 3-epimerase from Rhodobacter sphaeroides (RsDTE) has been identified as a D-tagatose 3-epimerase that can epimerize D-fructose to yield D-psicose with a high conversion rate .
Molecular Structure Analysis
The molecular weight of D-Fructose-3-d is 181.16 g/mol . The InChI representation of the molecule is InChI=1S/C6H12O6/c7-2-6 (11)5 (10)4 (9)3 (8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D . The structure of D-Fructose-3-d can be viewed in 3D conformer .
Physical And Chemical Properties Analysis
D-Fructose-3-d is a solid compound . Its exact mass and monoisotopic mass are both 181.06966484 g/mol . It has a topological polar surface area of 110 Ų .
Applications De Recherche Scientifique
Food and Beverage Industry
D-allulose has gained attention as a low-calorie sweetener with approximately 70% of the sweetness of sucrose. Its unique properties make it an ideal substitute for sucrose in food products. Key features include:
Health and Nutrition
Research suggests that D-allulose may offer several health benefits:
Metabolic Disorders
D-allulose shows promise in managing metabolic disorders:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : Preliminary research indicates potential benefits in NAFLD management .
Pharmaceutical Applications
D-allulose has applications beyond food:
- Anti-Inflammatory Properties : Some studies suggest that D-allulose may have anti-inflammatory effects .
Biomanufacturing and Enzyme Engineering
Efforts to enhance D-allulose production involve enzyme engineering and biomanufacturing:
- Immobilization : Immobilizing DAEases enhances their activity, stability, and half-life, bridging the gap between small-scale and industrial production .
Functional Foods and Nutraceuticals
D-allulose can be incorporated into functional foods and nutraceuticals:
Safety and Hazards
When handling D-Fructose-3-d, it is recommended to avoid contact with skin and eyes, and to avoid inhalation of dusts . It is also advised to use personal protective equipment as required and to avoid dust formation . The substance is not considered hazardous according to the Globally Harmonized System (GHS) .
Orientations Futures
Future research directions could involve exploring the potential industrial biocatalysts for commercial-scale manufacture of this rare sugar . Additionally, the transformation of other monosaccharides to fructose is mainly performed using alkalis, metals, and enzymes . Therefore, future studies could focus on finding more efficient and sustainable methods for these transformations.
Mécanisme D'action
Target of Action
D-Fructose-3-d, also known as D-allulose, primarily targets enzymes such as D-allulose 3-epimerase (DAEase) or D-psicose 3-epimerase (DPEase) to convert D-fructose into D-allulose . These enzymes play a crucial role in the isomerization process of D-fructose .
Mode of Action
The mode of action of D-Fructose-3-d involves the isomerization of D-fructose to D-allulose. This process is catalyzed by the enzymes DAEase or DPEase . The catalytic reaction of these enzymes occurs in three major steps: ring opening, isomerization, and ring closure .
Biochemical Pathways
D-Fructose-3-d affects the sugar metabolism pathway. It is involved in the isomerization of D-fructose to D-allulose, a process that is part of the broader carbohydrate metabolism . This process is crucial in fulfilling nutritional requirements in bacteria . Additionally, D-Fructose-3-d is also involved in the production of high-fructose corn syrup and bioethanol .
Pharmacokinetics
D-Fructose-3-d exhibits high metabolic stability. It is neither pH-labile nor degraded in the gastrointestinal tract, indicating high bioavailability .
Result of Action
The result of D-Fructose-3-d action is the production of D-allulose from D-fructose. D-allulose is a rare sugar with unique nutritional and biological functions . It has been found to have potential health benefits, making it a valuable compound in the food, pharmaceutical, and medical industries .
Action Environment
The action of D-Fructose-3-d can be influenced by environmental factors. For instance, the efficiency of the isomerization process can be affected by the thermotolerance of the enzymes involved . Research advancements in the engineering of these enzymes for improved thermotolerance or acid resistance have been made to enhance the yield of D-allulose .
Propriétés
IUPAC Name |
(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-BUZGMKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What information can be obtained from the 13C NMR spectrum of D-Fructose-3-d regarding its structure and behavior in solution?
A1: The research article "Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses" [] investigates the use of 13C NMR spectroscopy to analyze the structure and behavior of hexuloses, including D-fructose, in solution. While the study doesn't specifically focus on D-Fructose-3-d, it provides valuable insights applicable to this deuterated derivative.
- Analyze conformational equilibrium: The study demonstrates that the 13C NMR spectrum reflects the equilibrium between different conformations of hexuloses in solution []. Analyzing the chemical shifts and relative intensities of peaks corresponding to different conformers of D-Fructose-3-d can provide insights into how deuterium substitution influences the conformational preferences of the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)


![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

